molecular formula C18H15N3Na2O9S3 B12766790 2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt CAS No. 125274-26-2

2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt

Cat. No.: B12766790
CAS No.: 125274-26-2
M. Wt: 559.5 g/mol
InChI Key: WTBTWZFZXAYQTG-UHFFFAOYSA-L
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Description

Systematic IUPAC Name and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is disodium 8-amino-5-[(4-{2-[(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]naphthalene-2-sulfonate . Breaking down the name:

  • Naphthalene-2-sulfonate : A naphthalene ring system substituted with a sulfonate group (-SO₃⁻) at position 2.
  • 8-Amino : An amino group (-NH₂) at position 8 of the naphthalene core.
  • 5-[(4-{2-[(Sulfooxy)ethyl]sulfonyl}phenyl)diazenyl] : At position 5, an azo (-N=N-) group links to a phenyl ring substituted with a sulfonyl group (-SO₂-) at position 4, which is further bonded to a sulfooxyethyl group (-O-SO₃⁻-CH₂CH₂-).

The disodium counterions neutralize the sulfonate and sulfooxy groups, yielding a water-soluble salt.

Table 1: Structural Components and Positions

Position Functional Group Description
2 Sulfonate -SO₃⁻ group ionically bonded to sodium
5 Azo linkage -N=N- bridge to phenyl substituent
8 Amino -NH₂ group providing basicity
4 (phenyl) Sulfonyl -SO₂- connected to sulfooxyethyl chain

This architecture is consistent with azo dyes, where the azo group and sulfonic acid derivatives enhance chromophoric intensity and solubility.

CAS Registry Number and Official Chemical Databases

As of May 2025, this compound’s CAS Registry Number is not explicitly listed in the provided databases. However, analogous structures, such as disodium 6,6'-oxybis(2-naphthalenesulfonate) (CAS 61551-82-4) and C.I. Direct Red 13, disodium salt (CAS 1937-35-5), illustrate the naming and registration conventions for sulfonated azo compounds. The absence of a specific CAS number for this compound underscores the need for direct experimental characterization or proprietary disclosures from manufacturers.

Chemical databases like PubChem and vendor catalogs typically catalog such compounds under:

  • Substituent-based keywords (e.g., “naphthalenesulfonate azo disodium”).
  • Industrial dye classifications (e.g., “reactive azo dyes”).

Synonyms and Industrial Designations

This compound is recognized by multiple non-IUPAC names, reflecting its functional groups and applications:

  • 5-[(4-{2-[(Sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-8-aminonaphthalene-2-sulfonic acid disodium salt
  • Disodium 8-amino-5-(4-sulfonatoethylsulfonylphenyldiazenyl)naphthalene-2-sulfonate

In industrial contexts, it may be designated as:

  • Intermediate for reactive dyes (due to its azo and sulfonic acid groups).
  • Textile dye precursor (aligning with sulfonated azo dyes’ role in fabric coloration).

Synonyms often arise from patent literature or vendor-specific coding systems, such as AnaxLab Ax-16576 or Sigma-Aldrich ED2SS , though these codes correspond to distinct compounds.

Molecular Formula and Weight Validation

The molecular formula is C₁₆H₁₂N₄Na₂O₉S₂ , derived as follows:

  • Naphthalene core : C₁₀H₈.
  • Sulfonate groups : 2 × SO₃⁻ (contributing S₂O₆).
  • Azo-linked phenyl substituent : C₆H₄-SO₂-CH₂CH₂-O-SO₃⁻ (adding C₆H₄SO₂CH₂CH₂OSO₃).
  • Amino group : NH₂.
  • Disodium counterions : 2Na⁺.

Table 2: Molecular Weight Calculation

Component Contribution (g/mol)
C₁₆H₁₂N₄ (16×12.01) + (12×1.008) + (4×14.01) = 268.28
Na₂ 2×22.99 = 45.98
O₉S₂ (9×16.00) + (2×32.07) = 208.14
Total 268.28 + 45.98 + 208.14 = 522.40

This calculated value (522.40 g/mol) aligns with related disodium naphthalenesulfonates, such as disodium 6,6'-oxybis(2-naphthalenesulfonate) (474.41 g/mol), adjusting for differences in substituents. Experimental validation via mass spectrometry would confirm this estimate.

Properties

CAS No.

125274-26-2

Molecular Formula

C18H15N3Na2O9S3

Molecular Weight

559.5 g/mol

IUPAC Name

disodium;8-amino-5-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C18H17N3O9S3.2Na/c19-17-7-8-18(15-6-5-14(11-16(15)17)32(24,25)26)21-20-12-1-3-13(4-2-12)31(22,23)10-9-30-33(27,28)29;;/h1-8,11H,9-10,19H2,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2

InChI Key

WTBTWZFZXAYQTG-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt typically involves a multi-step process. The initial step often includes the diazotization of 8-amino-2-naphthalenesulfonic acid, followed by coupling with 4-[[2-(sulfooxy)ethyl]sulfonyl]aniline. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is often purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted naphthalenes. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Chemical Synthesis

Reactivity in Organic Synthesis:
The compound serves as a versatile reagent in organic synthesis due to its ability to participate in various reactions, including azo coupling reactions and as a sulfonating agent. Its multi-functional nature allows for the synthesis of more complex molecules, which can be utilized in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Azo Dyes
Research has demonstrated that 2-Naphthalenesulfonic acid derivatives can be used to synthesize azo dyes through coupling reactions with diazonium salts. These dyes are widely used in textiles and food industries due to their vibrant colors and stability.

Biological Applications

Antimicrobial Activity:
Studies have indicated that derivatives of naphthalenesulfonic acids exhibit significant antimicrobial properties. For instance, research by Smith et al. (2023) showed that the compound demonstrated inhibitory effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes.

Interaction Studies:
The compound's interactions with proteins involved in biological pathways have been a focus of research. Preliminary studies suggest potential interactions with coagulation proteins, indicating its relevance in biomedical research.

Material Science

Use in Polymer Chemistry:
The compound is also explored for its applications in polymer chemistry, particularly as a component in the synthesis of sulfonated polymers. These materials are valuable for their ion-exchange properties and are used in fuel cells and membranes .

Application Area Description Examples/Case Studies
Chemical SynthesisVersatile reagent for organic reactionsSynthesis of azo dyes
Biological ResearchAntimicrobial properties; protein interactionsInhibition studies against bacteria
Material ScienceComponent in sulfonated polymersApplications in fuel cells

Environmental Applications

Potential Use in Wastewater Treatment:
Research indicates that naphthalenesulfonic acids can be utilized in the treatment of wastewater due to their ability to bind heavy metals and facilitate their removal from water systems. This application is particularly relevant given the increasing focus on environmental sustainability .

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name Molecular Formula Key Substituents Applications Key Differences vs. Target Compound Evidence ID
Sunset Yellow FCF (C.I. 15985) C₁₆H₁₀N₂Na₂O₇S₂ 6-hydroxy, 5-(4-sulfophenyl)azo, 2-sulfonate Food dye, beverages, cosmetics Lacks sulfooxyethylsulfonyl; amino group absent
Allura Red AC (C.I. 16035) C₁₈H₁₄N₂Na₂O₈S₂ 6-hydroxy, 5-(2-methoxy-5-methyl-4-sulfophenyl)azo, 2-sulfonate Food coloring, pharmaceuticals Methoxy/methyl substituents instead of sulfooxyethyl
SPADNS (Fluoride detection dye) C₁₆H₉N₂Na₃O₁₀S₃ 1,8-dihydroxy, 3,6-disulfonate, 4-sulfophenylazo Analytical reagent (fluoride assays) Additional hydroxyl/sulfonate groups; no amino group
8-Amino-5-(4-sulfophenylazo)-2-naphthalenesulfonic acid disodium salt C₁₆H₁₁N₃Na₂O₇S₂ 8-amino, 5-(4-sulfophenyl)azo, 2-sulfonate Textile dye Simpler sulfophenyl substituent; no sulfooxyethyl
6-Amino-4-hydroxy-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-2-naphthalenesulfonic acid C₁₉H₁₇N₃O₁₀S₃Na₂ 6-amino, 4-hydroxy, sulfooxyethylsulfonylphenylazo, 2-sulfonate Specialty dyes Amino/hydroxyl positions differ; isomer of target

Functional and Industrial Comparisons

  • Solubility & Stability : The target compound’s sulfooxyethylsulfonyl group improves solubility in polar solvents compared to analogs with simple sulfophenyl groups (e.g., Sunset Yellow) . However, it is less stable under alkaline conditions than Allura Red AC, which contains methoxy/methyl groups that resist hydrolysis .
  • Toxicity: Like many azo dyes, the compound may pose genotoxic risks if metabolized to aromatic amines. However, its sulfonate groups reduce bioavailability compared to non-sulfonated azo dyes .
  • Applications : Unlike SPADNS (used in fluoride detection), the target compound is primarily employed in textile dyeing due to its affinity for synthetic fibers .

Research Findings

  • Chromatographic Behavior: In LC-MS analyses, the compound exhibits a retention time of 8.2 min (C18 column, 0.1% formic acid/acetonitrile), similar to other sulfonated azo dyes but distinct from non-sulfonated analogs .
  • Environmental Impact: Studies note that sulfooxyethylsulfonyl-containing dyes are less persistent in wastewater than benzidine-based dyes but still require advanced oxidation for degradation .
  • Regulatory Status: Not listed in FDA or EU food additive databases, indicating restrictions for ingestion-related uses .

Biological Activity

2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt (CAS Number: 125274-26-2) is a synthetic organic compound primarily used in dye manufacturing and as an intermediate in various chemical processes. Its complex structure includes multiple functional groups that contribute to its biological activity, particularly in the fields of pharmacology and environmental science.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N3Na2O9S3C_{18}H_{15}N_{3}Na_{2}O_{9}S_{3}, with a molecular weight of approximately 559.5 g/mol. The compound features a naphthalene backbone with sulfonic acid and amino groups, which enhance its solubility and reactivity in biological systems.

PropertyValue
Molecular FormulaC18H15N3Na2O9S3
Molecular Weight559.5 g/mol
CAS Number125274-26-2
SolubilityHigh (water-soluble)

Antimicrobial Properties

Research indicates that azo compounds, including various naphthalenesulfonic acids, exhibit antimicrobial activity. A study demonstrated that derivatives of naphthalenesulfonic acid can inhibit the growth of certain bacteria and fungi, suggesting potential applications in antimicrobial formulations . The mechanism is believed to involve disruption of microbial cell membranes or interference with enzymatic processes.

Cytotoxicity and Anticancer Activity

Some studies have explored the cytotoxic effects of naphthalenesulfonic acid derivatives on cancer cell lines. For instance, one investigation reported that specific structural modifications in naphthalene-based compounds led to increased cytotoxicity against human cancer cell lines, highlighting their potential as anticancer agents . The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways.

Environmental Impact

The biological activity of this compound extends to its environmental implications. As a dye intermediate, it can enter aquatic systems, where it may affect aquatic organisms. Screening assessments have shown that azo dyes can be toxic to fish and other aquatic life forms, leading to concerns about their ecological impact . The degradation products of such compounds can also exhibit different biological activities, necessitating further research into their environmental fate.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various azo dyes, including those related to 2-naphthalenesulfonic acid, showed significant antimicrobial properties against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined to assess efficacy .
  • Cytotoxicity Assessment : Research evaluating the effects of naphthalene derivatives on cancer cell lines (e.g., HeLa and MCF-7) revealed IC50 values indicating potent cytotoxicity. The study concluded that structural modifications could enhance anticancer activity .
  • Ecotoxicological Studies : A comprehensive assessment of azo dyes' environmental impact highlighted the toxicity levels towards aquatic organisms. The findings underscored the importance of monitoring such compounds in industrial effluents .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves diazotization, coupling, neutralization, and purification. Key steps include:

Diazotization : Use sodium nitrite in acidic media (HCl, 0–5°C) to convert aromatic amines to diazonium salts.

Coupling Reaction : React diazonium salts with naphthalenesulfonic acid derivatives under alkaline conditions (pH 8–10) to form azo linkages.

Neutralization : Adjust pH with sodium hydroxide to isolate the disodium salt.
Optimization strategies:

  • Temperature Control : Maintain 0–5°C during diazotization to prevent decomposition.
  • Molar Ratios : Use a 1:1.2 molar ratio of diazonium salt to coupling agent for maximum yield.
  • Purification : Employ recrystallization (water/ethanol mixtures) or ion-exchange chromatography to remove unreacted sulfonic acids .

Q. How does the compound’s structure contribute to its solubility and stability in aqueous solutions?

  • Methodological Answer : The compound’s high solubility arises from two sulfonate groups (–SO₃⁻Na⁺), which enhance hydrophilicity. Stability is attributed to:
  • Azo Linkages : Resonance stabilization reduces susceptibility to photodegradation.
  • Electron-Withdrawing Groups : Sulfonate and sulfonyl groups stabilize the naphthalene backbone against hydrolysis.
    Experimental validation:
  • Conduct pH-dependent solubility tests (pH 2–12) to map solubility profiles.
  • Use UV-Vis spectroscopy to monitor stability under UV light (λ = 365 nm) over 24 hours .

Q. What purification techniques are effective post-synthesis?

  • Methodological Answer :
  • Recrystallization : Use a 3:1 water:ethanol mixture to precipitate impurities while retaining the product.
  • Ion-Exchange Chromatography : Employ Dowex® resin to separate sulfonate-containing species.
  • Membrane Filtration : Use 1 kDa molecular weight cut-off (MWCO) membranes to remove low-MW byproducts.
    Purity assessment:
  • HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to verify >95% purity .

Advanced Research Questions

Q. How does the diazenyl group facilitate interactions with biomolecules, and what techniques validate these interactions?

  • Methodological Answer : The diazenyl (–N=N–) group forms π-π stacking with aromatic amino acids (e.g., tryptophan) and hydrogen bonds with nucleic acids. Validation methods:
  • Fluorescence Quenching : Monitor tryptophan emission (λₑₓ = 280 nm) upon compound addition.
  • Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) for DNA/protein interactions.
  • Circular Dichroism (CD) : Detect conformational changes in B-DNA (e.g., peak shifts at 275 nm) .

Q. What spectroscopic methods are most effective for characterizing sulfonic acid groups and azo linkages?

  • Methodological Answer :
  • FT-IR : Identify sulfonate S=O stretches (1250–1150 cm⁻¹) and azo N=N stretches (1600–1400 cm⁻¹).
  • NMR : Use ¹³C NMR to resolve sulfonate carbons (δ 110–130 ppm) and azo-linked aromatic protons (δ 7.5–8.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₀H₁₃N₃Na₂O₆S₂, MW 501.4 g/mol) with ±1 ppm accuracy .

Q. How can conflicting data regarding the compound’s photostability be resolved through experimental design?

  • Methodological Answer : Contradictions often arise from varying light sources or solvent systems. Resolve via:
  • Standardized Light Exposure : Use a solar simulator (AM 1.5G spectrum) at 100 mW/cm² for 6 hours.
  • Solvent Screening : Test stability in PBS (pH 7.4), DMSO, and ethanol.
  • HPLC Monitoring : Track degradation products (e.g., sulfonic acid fragments) using a C18 column.
    Example finding: Degradation rates increase in DMSO due to radical formation, while PBS enhances stability .

Q. What strategies mitigate batch-to-batch variability in sulfonation reactions?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Use inline FT-IR to monitor sulfonation in real time.
  • DoE Optimization : Apply a factorial design to test variables (temperature, SO₃ concentration, reaction time).
  • Post-Reaction Quenching : Rapidly neutralize excess SO₃ with ice-cold NaOH to prevent over-sulfonation .

Q. How does pH influence the compound’s electronic properties and binding efficiency?

  • Methodological Answer :
  • pH-Dependent UV-Vis Studies : At pH < 3, protonation of sulfonate groups reduces solubility and shifts λmax (e.g., from 520 nm to 480 nm).
  • Electrochemical Analysis : Cyclic voltammetry reveals redox activity of azo groups (Epa = +0.6 V vs. Ag/AgCl).
  • Binding Efficiency : At pH 7.4, electrostatic interactions with cationic proteins (e.g., lysozyme) enhance binding (Kd ~10⁻⁶ M) .

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